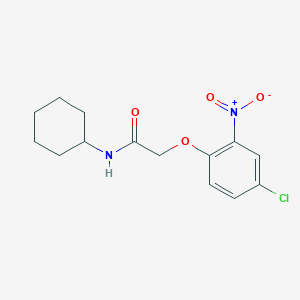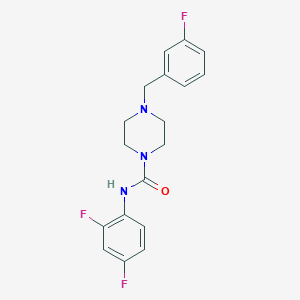
N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide
説明
N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H8ClFN2O3 and its molecular weight is 294.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0207480 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis and Chemical Reactions
N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide is used in various chemical syntheses and reactions. For example, it is a key intermediate in the manufacture of certain non-steroidal materials. The chemical processes involved in the synthesis of similar compounds often require careful control of conditions to avoid the formation of undesired by-products and ensure high yield and purity (Qiu et al., 2009).
2. Photosensitive Applications
Compounds related to this compound are explored for their photosensitive properties. Photosensitive protecting groups, including some nitrobenzamide derivatives, are significant in synthetic chemistry due to their potential in various applications, such as in the development of photoresists and in photolithography processes (Amit et al., 1974).
3. Environmental Degradation and Stability Studies
Stability and degradation studies of compounds structurally similar to this compound are crucial for understanding their environmental fate and potential applications. For instance, the stability of similar compounds in various conditions, including their interaction with light and other environmental factors, is an area of active research (Barchańska et al., 2019).
4. Advanced Oxidation Processes
This compound and its derivatives might be involved in advanced oxidation processes. These processes are important in environmental chemistry for the treatment of certain pollutants. The by-products, biotoxicity, and pathways involved in the degradation of similar compounds are studied to improve the efficacy of these oxidation processes and understand their environmental impact (Qutob et al., 2022).
5. Neuroprotective Potential
Research indicates that some derivatives of this compound may have neuroprotective properties. These compounds are explored for their potential in treating neurological conditions such as stroke and degenerative diseases. The multifaceted mechanisms of action, including protection against oxidative stress and mitochondrial dysfunction, make these compounds a focus of neurological research (Abdoulaye & Guo, 2016).
作用機序
Target of Action
The primary target of the compound N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide, also known as CDS1_004201, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1_004201 revolves around its capacity to bind to the active site of the CDS1 enzyme . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .
Result of Action
The result of CDS1_004201’s action is a disruption in the normal cellular functions mediated by the phosphatidylinositol signaling pathway . This includes processes such as cell growth, proliferation, and metabolism . The compound’s action could potentially lead to therapeutic benefits in various diseases where these cellular processes are dysregulated .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-7-9(3-6-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPFTGHAHKVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)

![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)



![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)


![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
